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"484598-36-9
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- InChI:
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InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)
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A 30 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Peruvian green velvet tarantula Thrixopelma pruriens.
ProTx-II (ProTx-2, Protoxin II) is a gating-modifier toxin that targets voltage-gated sodium channels with a preferential activity on Nav1.7/SCN9A. It inhibits both activation and inactivation. For inhibition of activation, it is 100-fold more selective for Nav1.7/SCN9A (IC50=0.3-3) than for other sodium channels (Nav1.2/SCN2A IC50=40-540 nM, Nav1.3/SCN3A IC50=102 nM, Nav1.4/SCN4A IC50=30-39 nM, Nav1.5/SCN5A IC50=19-90 nM, Nav1.6/SCN8A IC50=26 nM, and Nav1.8/SCN10A IC50=146 nM). For inhibition of inactivation, it is 20-fold more potent in inhibiting inactivation on Nav1.7/SCN9A (IC50=250 nM) than other channels (about 4.6 µM for all channels). It also inhibits Cav1.2/CACNA1C, Cav3.2/CACNA1H (29% bl...